Enterodiol

描述

Classification as a Mammalian Lignan (B3055560) and Phytoestrogen

Enterodiol is classified as a mammalian lignan. wikipedia.orgmdpi.com Mammalian lignans (B1203133) are bioactive phenolic metabolites that are produced in the mammalian gut. invivochem.comresearchgate.net The term "mammalian lignan" distinguishes them from the plant lignan precursors from which they are derived. wikipedia.org

Furthermore, this compound is considered a phytoestrogen. researchgate.netresearchgate.netoregonstate.edu Phytoestrogens are plant-derived compounds that possess a phenolic group and can exhibit estrogen-like biological activities, interacting with estrogen receptors (ERα and ERβ). researchgate.net While their binding affinity to estrogen receptors is generally weaker than that of endogenous estrogens like estradiol (B170435), phytoestrogens can exert both estrogenic and antiestrogenic effects depending on various factors. researchgate.net this compound's classification as a phytoestrogen is attributed to its plant origin precursors and its structural similarity to estrogenic steroids. researchgate.netresearchgate.net

Role as a Gut Microbiota Metabolite of Plant Lignans

A key aspect of this compound's presence in the body is its formation through the action of intestinal bacteria on plant lignan precursors consumed in the diet. wikipedia.orgmdpi.comresearchgate.net This biotransformation occurs primarily in the colon. researchgate.netresearchgate.nettandfonline.com Dietary plant lignans, such as secoisolariciresinol (B192356) diglucoside (SDG), secoisolariciresinol (SECO), and matairesinol (B191791) (MAT), are the primary precursors of this compound and its related compound, enterolactone (B190478). researchgate.netresearchgate.nettandfonline.comwikipedia.orgwikipedia.orgwikipedia.org

The conversion of plant lignans to this compound involves a series of metabolic steps carried out by specific gut bacteria under strictly anaerobic conditions. researchgate.netmdpi.com These steps can include deglucosylation, demethylation, and dehydroxylation of the plant lignan precursors and their intermediates. researchgate.netmdpi.com For instance, secoisolariciresinol diglucoside is first converted to secoisolariciresinol, which is then further transformed into this compound by the gut microflora. wikipedia.org The capacity to produce this compound varies among individuals, influenced by factors such as dietary habits, food transit time, and the composition and activity of the gut microbiota. tandfonline.commdpi.comencyclopedia.pubnih.gov

Some of the plant lignan precursors and their corresponding mammalian lignan metabolites are shown in the table below:

| Plant Lignan Precursor | Mammalian Lignan Metabolite(s) | Primary Dietary Sources |

|---|---|---|

| Secoisolariciresinol diglucoside | This compound, Enterolactone | Flaxseed, Sunflower seeds, Sesame seeds, Pumpkin seeds wikipedia.org |

| Secoisolariciresinol | This compound, Enterolactone | Flaxseed, Rye mdpi.comwikipedia.org |

| Matairesinol | This compound, Enterolactone | Rye, Sesame, Burdocks, Flaxseeds, Oats, Asparagus wikipedia.orghmdb.ca |

| Pinoresinol (B1678388) | This compound, Enterolactone | Various plant-based foods, including seeds, grains, fruits, vegetables tandfonline.comwikipedia.org |

| Lariciresinol (B1674508) | This compound, Enterolactone | Various plant-based foods, including seeds, grains, fruits, vegetables tandfonline.comwikipedia.org |

Comparative Significance with Enterolactone

This compound and enterolactone (ENL) are the two primary mammalian lignans produced by the gut microbiota from plant lignan precursors. researchgate.nettandfonline.com They are often studied together due to their similar origins and related biological activities. While both are classified as mammalian lignans and phytoestrogens, enterolactone is the oxidation product of this compound. researchgate.net

Research findings often compare the effects of this compound and enterolactone in various biomedical contexts. For example, studies investigating their potential effects on hormone-dependent diseases, such as certain cancers, frequently evaluate both compounds. researchgate.netresearchgate.netresearchgate.net Some research suggests that enterolactone may exhibit stronger or more effective biological activities compared to this compound in certain contexts. researchgate.netnih.gov For instance, in studies on ovarian cancer cell lines, enterolactone demonstrated a better time- and dose-dependent inhibitory effect on malignant properties compared to this compound. researchgate.netnih.gov Additionally, in animal models, enterolactone was found to have higher anticancer activities and fewer side effects than this compound at the same concentrations. researchgate.netnih.gov

However, other research indicates that both this compound and enterolactone can exhibit similar effects, such as biphasic effects on osteoblastic differentiation of cells, showing induction at low doses and inhibition at high doses. researchgate.net The comparative significance of this compound with enterolactone is an ongoing area of research, with studies exploring their distinct and overlapping biological activities and their potential implications for human health.

Below is a table summarizing some comparative properties and research findings for this compound and Enterolactone:

| Feature | This compound (END) | Enterolactone (ENL) |

|---|---|---|

| Classification | Mammalian Lignan, Phytoestrogen wikipedia.orgmdpi.comresearchgate.netresearchgate.netoregonstate.edu | Mammalian Lignan, Phytoestrogen mdpi.cominvivochem.comoregonstate.eduwikipedia.org |

| Formation | Gut microbiota metabolite of plant lignans wikipedia.orgresearchgate.net | Gut microbiota metabolite of plant lignans wikipedia.orgwikipedia.org |

| Relationship to END | Precursor to Enterolactone (oxidation product) researchgate.net | Oxidation product of this compound researchgate.net |

| Potential Activities | Weakly estrogenic and antiestrogenic researchgate.net | Weakly estrogenic and antiestrogenic researchgate.net |

| Comparative Potency | May be less potent than ENL in some studies researchgate.netnih.gov | May be more potent than END in some studies researchgate.netnih.gov |

| Effects on Cells | Biphasic effects on osteoblastic differentiation researchgate.net | Biphasic effects on osteoblastic differentiation researchgate.net |

Structure

3D Structure

属性

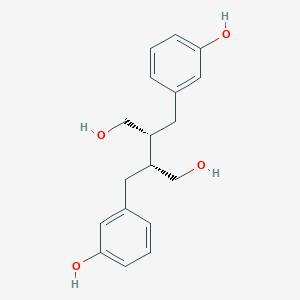

IUPAC Name |

(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWONJCNDULPHLV-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047876 | |

| Record name | (-)-Enterodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enterodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80226-00-2 | |

| Record name | Enterodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enterodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Enterodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enterodiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTERODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enterodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enterodiol Biosynthesis and Biotransformation Pathways

Precursor Compounds in Dietary Sources

A variety of plant lignans (B1203133) consumed as part of a normal diet serve as precursors for the microbial production of enterodiol healthprevent.netoregonstate.edu. These precursors are widely distributed in the plant kingdom, being present in significant amounts in seeds, whole grains, legumes, fruits, and vegetables healthprevent.netoregonstate.edu. The efficiency with which these dietary lignans are converted to this compound is influenced by several factors, including the inherent chemical structure of the precursor, the food matrix in which it is consumed, and the unique composition and metabolic capacity of an individual's gut microbiota mdpi.comresearchgate.net.

Key dietary precursors that contribute to the endogenous production of this compound include:

Secoisolariciresinol (B192356) Diglucoside (SDG)

Secoisolariciresinol diglucoside (SDG) is recognized as a major dietary precursor of mammalian lignans, particularly abundant in flaxseed, which is considered the richest source healthprevent.netoregonstate.edunih.govcambridge.org. SDG is also found in other seeds like sunflower, sesame, and pumpkin, as well as in various cereals, legumes, fruits, and vegetables healthprevent.netwikipedia.org. As a diglucoside, SDG must first undergo deglycosylation by intestinal bacteria to release the aglycone, secoisolariciresinol (SECO) oup.comnih.gov. SECO is then further metabolized by gut microbes through processes involving demethylation and potentially dehydroxylation to form this compound oup.comnih.govwikipedia.org. This compound is an important intermediate in the conversion pathway that often leads to the formation of enterolactone (B190478) oup.comnih.gov.

Matairesinol (B191791)

Matairesinol is another significant dietary lignan (B3055560) that serves as a precursor to both this compound and enterolactone nih.govhealthprevent.netwikipedia.org. It is present in various food items, including rye and other cereals, sesame seeds, Brassica vegetables, and olive oil wikipedia.orgwikipedia.org. Matairesinol is an aglycone lignan researchgate.net. Its biotransformation to this compound involves a dihydroxylation step carried out by gut bacteria mdpi.com. Matairesinol can also be directly converted to enterolactone by the gut microbiota nih.govlmdb.ca.

Pinoresinol (B1678388)

Pinoresinol, a tetrahydrofuran (B95107) lignan, is found in dietary sources such as sesame seeds, Brassica vegetables, and olive oil wikipedia.orgcambridge.org. Research has identified pinoresinol as a precursor to enterolignans, including this compound, with studies suggesting a notable degree of conversion by the gut microflora cambridge.orgnih.gov.

Lariciresinol (B1674508)

Lariciresinol is a lignan precursor to enterolignans formed through the action of gut microflora wikipedia.org. Dietary sources of lariciresinol include sesame seeds and Brassica vegetables cambridge.orgwikipedia.org. Along with pinoresinol, lariciresinol is considered an important precursor that contributes significantly to the total dietary intake of enterolignan precursors cambridge.orgnih.gov.

Syringaresinol (B1662434)

Syringaresinol is a lignan present in various plant species wikipedia.orgnih.gov. While its biotransformation pathways have been studied, specific details regarding its direct conversion to this compound are less extensively documented in the provided literature compared to the more widely studied precursors like SDG and matairesinol. However, as a dietary lignan, syringaresinol is subject to microbial metabolism within the gastrointestinal tract, which can lead to the formation of various metabolites mdpi.com.

Arctigenin (B1665602)

Arctigenin is a lignan found in certain plants, notably greater burdock (Arctium lappa) wikipedia.orgwikipedia.org. It exists as the aglycone form of arctiin (B1665604) wikipedia.org. Studies have demonstrated that gut bacteria are capable of transforming arctigenin frontiersin.org. While some bacteria can perform demethylation reactions on arctigenin or arctiin, leading to metabolites such as 3'-desmethylarctigenin, the direct and primary conversion pathway to this compound is not as clearly elucidated in the available search results as for other precursors frontiersin.org. Nevertheless, its presence in the diet means it undergoes microbial processing in the gut, potentially yielding various bioactive metabolites.

The conversion of these diverse dietary lignan precursors into this compound is a testament to the metabolic versatility of the gut microbiota. The efficiency and extent of this biotransformation can exhibit considerable inter-individual variability, largely attributable to differences in the composition and metabolic capabilities of the microbial communities inhabiting the gut mdpi.comresearchgate.net.

Research findings consistently underscore the indispensable role of gut bacteria in facilitating this conversion mdpi.commdpi.comnih.gov. While the specific bacterial species responsible for each discrete step in the conversion of all precursors to this compound are still areas of ongoing research, studies have identified certain bacterial groups involved. For instance, species within the Ruminococcus genus have been implicated in the initial deglycosylation and subsequent demethylation of lignans from flaxseed, such as SDG mdpi.com. Other research has pointed to species like Blautia producta, Gordonibacter, and Lactonifactor longoviformis as participants in the demethylation of secoisolariciresinol frontiersin.org. The transformation of SDG through secoisolariciresinol to this compound and eventually enterolactone involves a cascade of sequential reactions often carried out by cooperative bacterial consortia that share and process metabolic intermediates mdpi.com.

The relatively low bioavailability of intact dietary lignans highlights the critical importance of their microbial biotransformation in the gut for the generation of more bioavailable and biologically active mammalian lignans like this compound mdpi.com. This microbial conversion is a pivotal factor contributing to the potential health benefits associated with diets rich in plant lignans mdpi.comresearchgate.net.

Data on Dietary Precursors and Biotransformation

The table below summarizes the key dietary precursors discussed and their general biotransformation in the gut leading towards this compound formation.

| Dietary Lignan Precursor | Primary Dietary Sources | Key Microbial Biotransformation Steps Leading to this compound |

| Secoisolariciresinol Diglucoside | Flaxseed, sunflower seeds, sesame seeds, pumpkin seeds, cereals, legumes, fruits, vegetables healthprevent.netoregonstate.educambridge.orgwikipedia.org | Deglycosylation to secoisolariciresinol, followed by further metabolism (demethylation, dehydroxylation) oup.comnih.gov |

| Matairesinol | Cereals (rye), sesame seeds, Brassica vegetables, olive oil wikipedia.orgwikipedia.orgcambridge.org | Dihydroxylation mdpi.com |

| Pinoresinol | Sesame seeds, Brassica vegetables, olive oil wikipedia.orgcambridge.org | Microbial conversion to enterolignans cambridge.orgnih.gov |

| Lariciresinol | Sesame seeds, Brassica vegetables cambridge.orgwikipedia.org | Microbial conversion to enterolignans cambridge.orgwikipedia.org |

| Syringaresinol | Various plants wikipedia.orgnih.gov | Undergoes microbial metabolism in the gut mdpi.com |

| Arctigenin | Greater burdock (Arctium lappa) wikipedia.orgwikipedia.org | Undergoes microbial transformation, including demethylation frontiersin.org |

Note: The biotransformation pathways are complex and can involve multiple intermediate compounds and the coordinated action of various bacterial species.

7-Hydroxymatairesinol

Research indicates that 7-hydroxymatairesinol (HMR) is an enterolactone precursor. wikipedia.org While closely related to matairesinol, its direct role in the primary biotransformation pathway leading specifically to this compound, as opposed to enterolactone, is less explicitly defined in the provided search results compared to other intermediates like secoisolariciresinol. HMR has a chemical structure similar to matairesinol. wikipedia.org

Isolariciresinol

Isolariciresinol (LARI) is another plant lignan precursor that can be converted by human intestinal bacteria. cambridge.org Along with pinoresinol (PINO), secoisolariciresinol (SECO), and matairesinol (MAT), lariciresinol is listed as a precursor that can be metabolized by gut microbes to enterolactone and this compound. taylorandfrancis.com Approximately 100% of ingested lariciresinol is reported to be metabolized to produce this compound. mdpi.com

Role of the Human Gut Microbiota

The human gut microbiota plays an indispensable role in the conversion of dietary plant lignans into this compound and other enterolignans. mdpi.commdpi.combcerp.org This biotransformation significantly enhances the bioavailability and potential biological activities of these compounds compared to their plant precursors. mdpi.comtandfonline.com The process is complex and involves the cooperation of different bacterial species, each contributing specific enzymatic activities. mdpi.comoup.comencyclopedia.pub

Bacterial Species Involved in Lignan Conversion

Only a limited number of bacterial species within the vast gut microbial community have been identified as being involved in the conversion of lignans to enterolignans. mdpi.comencyclopedia.pub The transformation of secoisolariciresinol diglucoside (SDG), a major flaxseed lignan, into this compound and subsequently enterolactone, requires the concerted action of different bacteria. oup.comencyclopedia.pub

Specific bacterial genera and species implicated in these conversions include:

Bacteroides: B. distasonis, B. fragilis, and B. ovatus are involved in the initial deglycosylation of SDG. mdpi.comnih.gov

Clostridium: C. cocleatum, C. ramosum, and C. saccharogumia also contribute to the O-deglycosylation step. mdpi.comnih.gov Clostridium scindens is mentioned in the dehydroxylation of dihydroxy-enterodiol into this compound. mdpi.com

Eubacterium: Species like E. callanderi and E. limosum are involved in the O-demethylation of SECO. mdpi.com Eubacterium sp. SDG-2 has been shown to be responsible for the transformation of SECO to this compound in isolated human fecal suspension. plos.org

Butyribacterium: Butyribacterium methylotrophicum is also involved in the O-demethylation of SECO. mdpi.com

Peptostreptococcus: Peptostreptococcus productus is noted for its role in O-demethylation. mdpi.comencyclopedia.pub Peptostreptococcus sp. SDG-1 is another species identified in the conversion of SECO to this compound. plos.org

Blautia: Blautia producta participates in the dehydroxylation step leading to this compound. mdpi.comoup.com

Eggerthella: Eggerthella lenta is involved in the dehydroxylation of dihydroxy-enterodiol into this compound and the dehydroxylation of dihydroxy-enterolactone into enterolactone. mdpi.comoup.comencyclopedia.pub This species can convert an intermediate compound, 2,3-bis-(3,4-dihydroxy-benzyl)butane-1,4-diol, to enterolactone when co-cultured with Blautia producta. encyclopedia.pub

Ruminococcus: Ruminococcus species are noted for metabolizing flaxseed-derived lignans like SDG into enterolignans, including (+)-dihydroxythis compound and (+)-enterolactone, and are involved in deglycosylation and demethylation. mdpi.comencyclopedia.pubnih.gov

The production of this compound and enterolactone from plant lignans often requires the interaction and cooperation of different bacterial groups, as no single microorganism identified so far can complete the entire conversion pathway from SDG to enterolactone. mdpi.comencyclopedia.pub

Sequential Enzymatic Reactions

The biotransformation of dietary lignans into this compound involves a series of sequential enzymatic reactions catalyzed by gut bacteria. The primary pathway from secoisolariciresinol diglucoside (SDG) to this compound involves O-deglycosylation, O-demethylation, and dehydroxylation. mdpi.commdpi.comoup.com

O-Deglycosylation

The initial step in the biotransformation of many dietary lignan glycosides, such as SDG, is the hydrolysis of the sugar moiety, a process known as O-deglycosylation. mdpi.commdpi.comnih.gov This reaction releases the aglycone form, such as secoisolariciresinol (SECO), from its glycosylated precursor. mdpi.comnih.gov This step is carried out by specific anaerobic bacteria in the colon, including members of the Bacteroides and Clostridium genera. mdpi.comnih.gov Deglycosylation is a common property among a wide range of gut bacteria, but further metabolism of the aglycone requires more specialized consortia. mdpi.com

O-Demethylation

Following deglycosylation, the aglycone undergoes O-demethylation, which involves the removal of methyl groups attached to oxygen atoms on the aromatic rings. mdpi.commdpi.comtandfonline.com For example, secoisolariciresinol (SECO) is O-demethylated to produce dihydroxy-enterodiol (DHEND). mdpi.com This reaction is primarily carried out by bacterial species such as Butyribacterium methylotrophicum, Eubacterium spp. (E. callanderi, E. limosum), Peptostreptococcus productus, and Blautia producta. mdpi.com This step is crucial as it modifies the structure of the lignan precursors, facilitating their conversion into the mammalian lignans.

| Compound Name | Precursor(s) | Key Biotransformation Step(s) Involved | Bacterial Genera/Species Involved (Examples) |

| Secoisolariciresinol | Secoisolariciresinol diglucoside (SDG) | O-Deglycosylation | Bacteroides spp., Clostridium spp. mdpi.comnih.gov |

| Dihydroxy-enterodiol | Secoisolariciresinol (SECO) | O-Demethylation | Butyribacterium, Eubacterium spp., Peptostreptococcus, Blautia mdpi.com |

| This compound | Dihydroxy-enterodiol (DHEND), Isolariciresinol | Dehydroxylation | Eggerthella lenta, Clostridium scindens mdpi.com, Gut microbiota mdpi.com |

| Enterolactone (for context) | This compound, Dihydroxy-enterodiol, Matairesinol | Dehydrogenation, Demethylation | Ruminococcus spp., Lactonifactor longoviformis, Eggerthella spp. mdpi.com |

Dehydroxylation

Dehydroxylation is a crucial step in the conversion of certain lignan intermediates to this compound. For instance, dihydroxy-enterodiol (DHEND), an intermediate formed from SECO after demethylation, undergoes dehydroxylation to produce this compound. mdpi.com Specific intestinal bacteria are responsible for this reaction. Research has identified bacterial strains capable of phenolic p-dehydroxylation in the biotransformation of SDG and its intermediates to this compound and enterolactone. nih.govjst.go.jp Eggerthella lenta (previously Eubacterium sp. strain SDG-2) has been shown to transform (+)-dihydroxythis compound to (+)-enterodiol under anaerobic conditions. jst.go.jp Another bacterium, strain ARC-1, isolated from human feces, demonstrated the ability to dehydroxylate (−)-DHEND to (−)-enterodiol. jst.go.jp These findings highlight the enantioselective nature of dehydroxylation reactions carried out by different bacterial species. jst.go.jp

Dehydrogenation to Enterolactone

This compound is a precursor to enterolactone (ENL), another significant mammalian lignan. The conversion of this compound to enterolactone occurs via a dehydrogenation (oxidation) reaction, also mediated by intestinal bacteria. tandfonline.comnih.govencyclopedia.puboregonstate.edumdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netcambridge.orgnih.govnih.govacs.org While this compound is a key intermediate, some bacteria can also produce enterolactone through alternative pathways, such as the dehydrogenation or oxidation of dihydroxy-enterolactone (DHENL), which can be formed from DHEND or matairesinol. mdpi.com Ruminococcus species are among the bacteria that determine the dehydrogenation of this compound into enterolactone. mdpi.com Studies have also investigated the enantioselective oxidation of this compound to enterolactone by human intestinal bacteria. mdpi.com

Bioavailability and Systemic Distribution

The bioavailability of this compound is generally considered higher than that of its plant lignan precursors due to the metabolic transformations by gut bacteria. tandfonline.commdpi.com Once produced in the colon, this compound is absorbed into the bloodstream and distributed throughout the body. tandfonline.comub.edu

Absorption Mechanisms in the Gastrointestinal Tract

This compound, being less polar than its glycosylated precursors, can passively diffuse across the enterocyte membrane in the gastrointestinal tract. tandfonline.comub.edu However, the absorption process is complex and involves both passive diffusion and active transport mechanisms, particularly for its conjugated metabolites. tandfonline.comub.edu While some absorption of plant lignans may occur in the small intestine, the majority of the conversion to enterolignans and subsequent absorption takes place in the colon where the bacterial population is highest. mdpi.comnih.govcambridge.org Studies using human colonic cell cultures suggest that enterolignans are efficiently absorbed by these cells. cambridge.org

Enterohepatic Circulation of Enterolignans

Enterolignans, including this compound and enterolactone, undergo enterohepatic circulation. tandfonline.comnih.govmdpi.comresearchgate.netub.educambridge.orgcambridge.orgresearchgate.net After absorption, this compound is transported to the liver via the portal vein. ub.edu In the liver (and also in enterocytes), this compound can be conjugated, primarily through glucuronidation and sulfation. tandfonline.comnih.govcambridge.orgub.edursc.orgresearchgate.netacs.orgnih.gov These conjugated metabolites can be excreted in the bile back into the intestine. tandfonline.comresearchgate.netub.eduresearchgate.net In the intestine, gut bacteria can deconjugate these metabolites, allowing the free this compound to be reabsorbed, thus completing the enterohepatic cycle. researchgate.net This circulation contributes to the relatively long residence time of enterolignans in the body and can help level out fluctuations in their production by gut microbiota. cambridge.orgresearchgate.net

Phase II Metabolism and Conjugation (Glucuronidation, Sulfation)

Phase II metabolism is a major process affecting the bioavailability and elimination of this compound. tandfonline.comnih.govcambridge.orgub.edursc.orgresearchgate.netacs.orgnih.govlongdom.org In both enterocytes and hepatocytes, this compound undergoes conjugation reactions, primarily glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (STs), respectively. tandfonline.comnih.govub.eduresearchgate.netacs.org These reactions attach polar groups (glucuronic acid or sulfate) to the this compound molecule, significantly increasing its water solubility. tandfonline.comub.eduacs.orglongdom.org This increased polarity facilitates the excretion of this compound metabolites from the body. acs.orglongdom.org Studies have detected conjugated forms of this compound, such as this compound glucuronide and sulfate (B86663), in plasma, urine, and bile. cambridge.orgresearchgate.netresearchgate.net The extent of these conjugations is related to the lipophilicity of the compounds. researchgate.net

Elimination and Excretion Routes

This compound and its metabolites are primarily eliminated from the body via excretion in urine and feces. tandfonline.comnih.govcambridge.orgub.eduresearchgate.netnih.govusask.casemanticscholar.orgresearchgate.net Following absorption and metabolism, conjugated enterolignans are transported in the systemic circulation and filtered by the kidneys for urinary excretion. nih.govusask.ca Unabsorbed this compound and deconjugated metabolites in the intestine are eliminated in the feces. tandfonline.comresearchgate.netub.eduresearchgate.net

Pharmacokinetic studies in humans and animal models have provided data on the excretion patterns of this compound. This compound is detectable in blood within hours after the consumption of its precursors, with peak concentrations typically reached within 12-24 hours. researchgate.netresearchgate.netnih.gov The elimination half-life of this compound has been reported to be shorter than that of enterolactone. researchgate.netnih.gov For instance, one study reported a mean elimination half-life of 9.0 hours for this compound compared to 11.6 hours for enterolactone. nih.gov Urinary excretion profiles show that this compound appears in urine relatively rapidly after intake of precursors. nih.govresearchgate.net While both urine and feces contribute to elimination, the predominant route can vary depending on factors such as the specific lignan precursor and individual differences in metabolism and gut microbiota composition. tandfonline.comcambridge.orgub.eduresearchgate.net

Pharmacokinetic Data for this compound and Enterolactone (Example from a study) nih.gov

| Compound | Cmax/D (ng/mL/mg SDG ingested) (Mean ± SD) | Elimination Half-life (h) (Mean) |

| This compound | 0.4 ± 0.1 | 9.0 |

| Enterolactone | 0.7 ± 0.2 | 11.6 |

Note: Data is representative and may vary depending on study design, population, and dietary intake.

Factors Influencing Inter-Individual Variation in this compound Production

Significant inter-individual variability exists in the production levels of this compound among humans. mdpi.comencyclopedia.pubresearchgate.net This variability is influenced by a complex interplay of factors, primarily related to the composition and activity of the gut microbiota, dietary habits, antibiotic use, and host characteristics such as age and sex. mdpi.comencyclopedia.pubresearchgate.netnih.gov

Gut Microbiota Composition and Activity

The composition and metabolic activity of the gut microbiota are the most critical factors governing the variability in this compound production. encyclopedia.pubnih.gov The biotransformation of dietary lignans into this compound involves a multi-step process carried out by specific bacterial species under anaerobic conditions in the colon. mdpi.com While a vast number of bacteria inhabit the gut, only a limited number of species have been identified as being involved in this conversion. encyclopedia.pubnih.gov

The primary dietary lignan precursor for this compound is secoisolariciresinol diglucoside (SDG), particularly abundant in flaxseed. bcerp.orgwikipedia.org SDG is first deglycosylated to secoisolariciresinol (SECO). mdpi.comoup.com This step can be carried out by various bacterial species, including Bacteroides and Clostridium species. mdpi.comoup.com SECO is then metabolized through a series of reactions, including demethylation and dehydroxylation, to produce this compound. mdpi.com Bacteria from genera such as Bacteroidetes, Clostridium, Eubacterium, Peptostreptococcus, and Blautia have been implicated in these conversion steps. mdpi.com Specifically, Eggerthella lenta and Clostridium scindens are involved in the dehydroxylation of an intermediate to form this compound. mdpi.com

The efficiency of these conversion steps varies among individuals depending on the presence and abundance of these specific bacterial populations. encyclopedia.pubnih.gov This leads to different "enterolignan phenotypes," categorizing individuals as low, middle, or high producers of this compound and enterolactone. encyclopedia.pub

Dietary Lignan Intake and Source

The amount and type of dietary lignans consumed significantly influence the precursors available for this compound production. mdpi.comoregonstate.edunih.gov Foods rich in lignans, such as flaxseed, sesame seeds, whole grains, legumes, fruits, and vegetables, contribute to higher levels of circulating enterolignans. mdpi.comoregonstate.edubcerp.org Flaxseed is considered the richest source of lignan precursors, primarily SDG. oregonstate.edubcerp.org

While a plant-based diet is generally associated with higher enterolignan levels, the conversion rate can vary depending on the specific lignan precursor and the food matrix. mdpi.comencyclopedia.pub For instance, secoisolariciresinol and matairesinol are often more efficiently metabolized than other parent lignans. encyclopedia.pub The form of consumption also matters; for example, ground flaxseed is more bioavailable than whole flaxseeds, which may pass through the digestive system undigested. oregonstate.edubcerp.org

Data on the correlation between total lignan intake and plasma enterolignan levels show variability, suggesting that intake alone does not fully explain the circulating concentrations. researchgate.net This highlights the crucial role of the gut microbiota in the biotransformation process. researchgate.net

Influence of Antibiotic Use

Antibiotic use can significantly impact the gut microbiota composition and activity, leading to reduced this compound production. mdpi.comresearchgate.netnih.gov Antibiotics can decrease the populations of bacteria responsible for the conversion of plant lignans into enterolignans. oregonstate.eduresearchgate.net Studies have shown that antibiotic use is associated with lower serum enterolactone concentrations, and it is reasonable to infer a similar effect on this compound production due to the shared metabolic pathways and microbial involvement. mdpi.comoregonstate.eduresearchgate.netresearchgate.net

Age and Sex-Related Differences

Age and sex have also been identified as factors that can influence this compound production. mdpi.comencyclopedia.pubresearchgate.netnih.gov While the exact mechanisms are not fully elucidated, differences in gut microbiota composition, hormonal profiles, and dietary habits between age groups and sexes may contribute to the observed variations in enterolignan levels. mdpi.comencyclopedia.pubresearchgate.netnih.gov Some research indicates that the relationship between lignan intake and plasma this compound may be modulated by age. researchgate.net Additionally, studies have observed differences in serum enterolactone concentrations between men and women. researchgate.net

Molecular Mechanisms and Biological Activities of Enterodiol

Estrogen Receptor Interactions

Enterodiol interacts with estrogen receptors (ERs), specifically ERα and ERβ, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. researchgate.netwikipedia.orgthermofisher.comthermofisher.commdpi.comnih.gov These receptors, when bound by ligands like estrogen, undergo conformational changes, dimerize, and bind to estrogen response elements (EREs) in DNA, thereby regulating gene transcription. thermofisher.comthermofisher.commdpi.com this compound's structural similarity to mammalian estrogen allows it to bind to these receptors. researchgate.netresearchgate.net

Agonistic and Antagonistic Modulations of Estrogen Receptors (ERα and ERβ)

This compound can exhibit both estrogenic (agonistic) and antiestrogenic (antagonistic) effects depending on various factors, including concentration and the specific tissue or cell type. researchgate.netresearchgate.netresearchgate.netnih.gov Studies have shown that this compound can induce transcriptional activation of ERα. nih.govresearchgate.net While both this compound and enterolactone (B190478) interact with ERs, they may have distinct properties in transactivating ERα and ERβ. nih.govresearchgate.net For instance, this compound, similar to 17β-estradiol, can induce ERα transcriptional activation through both activation function-1 (AF-1) and AF-2 domains, whereas enterolactone primarily acts through AF-2. nih.govresearchgate.netnih.gov Phytoestrogens generally bind to ERs with lower affinity compared to estradiol (B170435). researchgate.netmdpi.com Some phytoestrogens, like genistein (B1671435), show a higher affinity for ERβ than ERα, but enterolactone has been reported to have a higher affinity for ERα than ERβ in some studies. mdpi.comnih.govaacrjournals.org

Biphasic Effects on Cellular Processes

This compound has been observed to exert biphasic effects on certain cellular processes, meaning it can have different effects at low versus high concentrations. researchgate.netresearchgate.netnih.govmdpi.com For example, studies on osteoblastic differentiation of human osteoblast-like cells (MG-63) have shown that this compound can increase cell viability and alkaline phosphatase (ALP) activity at lower concentrations, while higher concentrations can lead to a decrease in cell viability and ALP activity. researchgate.netmdpi.com This biphasic dose-response has also been noted for other phytoestrogens in various cell lines and processes like cell proliferation and DNA synthesis. mdpi.com The underlying mechanisms for these biphasic effects may involve complex interactions with ERs and potentially other signaling pathways. researchgate.netnih.govmdpi.com

An example of biphasic effects on osteoblast-like cells:

| Cellular Process | Low Concentration (~33 µM) | High Concentration (>333 µM) |

| Cell Viability | Increased (~20%) | Decreased (~90%) |

| ALP Activity | Increased (35%) | Reduced (40-60%) |

| Osteonectin Transcription | Induction | Inhibition |

| Collagen I Transcription | Induction | Inhibition |

*Based on research findings in human osteoblast-like cells (MG-63). researchgate.netmdpi.com

Antioxidant Properties

This compound, along with other mammalian lignans (B1203133), possesses antioxidant properties. researchgate.netmdpi.comcambridge.orgnih.govresearchgate.net These properties are considered to contribute to some of the potential health benefits associated with lignan (B3055560) consumption. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Free Radical Scavenging Activities

This compound has demonstrated the ability to scavenge free radicals in in vitro model systems. cambridge.orgnih.gov Studies evaluating its antioxidant activity have shown that this compound can inhibit lipid peroxidation. nih.govresearchgate.net It has also been shown to scavenge hydroxyl radicals, which are highly reactive oxygen species. nih.gov The efficacy of this compound in scavenging hydroxyl radicals can be concentration-dependent. nih.gov

Data on in vitro antioxidant activities:

| Compound | Inhibition of Linoleic Acid Peroxidation (10 µM) | Inhibition of Linoleic Acid Peroxidation (100 µM) | Hydroxyl Radical Scavenging (100 µM) |

| This compound | Significant inhibition nih.gov | Significant inhibition nih.gov | Significant scavenging nih.gov |

| Enterolactone | Significant inhibition nih.gov | Significant inhibition nih.gov | Significant scavenging nih.gov |

| SDG | Significant inhibition nih.gov | Significant inhibition nih.gov | Weaker activity than ED and EL nih.gov |

*Based on in vitro studies. nih.gov

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, this compound may also influence oxidative stress by modulating related pathways. The antioxidant activity of this compound and enterolactone can counteract the peroxidation of lipids and help prevent damage to DNA. researchgate.net While the specific pathways modulated by this compound require further detailed research, the antioxidant effects of lignans in general are an active area of study, including their potential interaction with pathways like Nrf2. nih.gov

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties through its influence on key signaling pathways involved in the inflammatory response biocrick.com.

Inhibition of Nuclear Factor Kappa B (NFκB) Activation

Studies have shown that this compound can modulate the immune response by acting on Nuclear Factor-kappa B (NFκB) signaling researchgate.netacs.org. NFκB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation nih.govmdpi.comnih.gov. This compound has been found to prevent the degradation of the inhibitory protein IκB (inhibitory-kappaB), which typically sequesters NFκB in the cytoplasm biocrick.comresearchgate.netacs.org. By preventing IκB degradation, this compound inhibits NFκB activation and its subsequent translocation to the nucleus biocrick.comresearchgate.netacs.org. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) biocrick.comresearchgate.netacs.org.

Downstream Intracellular Signaling Modulation

Beyond NFκB, this compound also influences other intracellular signaling pathways involved in inflammation. Research indicates that this compound can down-regulate the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), jun N-terminal kinase (JNK), and p38 medchemexpress.comresearchgate.net. The MAPK pathway is another crucial cascade involved in the regulation of inflammatory mediators nih.govresearchgate.net. By inhibiting the activation of these kinases, this compound can further suppress the inflammatory signaling cascade medchemexpress.comresearchgate.net.

Antiproliferative and Pro-apoptotic Activities

This compound has exhibited promising effects against malignant cells by inhibiting their proliferation and inducing apoptosis medchemexpress.combiocrick.com.

Induction of Apoptosis in Malignant Cells

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including colorectal cancer (CRC) cells medchemexpress.comresearchgate.netdoi.org. Studies have demonstrated that this compound treatment can lead to a significant increase in the rate of apoptosis in these cells medchemexpress.comresearchgate.netdoi.org. For instance, treatment with this compound resulted in an apoptosis rate of up to 40% in CT26 cells medchemexpress.comresearchgate.net. The induction of apoptosis by this compound can involve the modulation of proteins that regulate the apoptotic pathway medchemexpress.comresearchgate.netdoi.org. Research indicates that this compound can decrease the expression levels of anti-apoptotic proteins in CRC cells medchemexpress.comresearchgate.net. While some studies on other lignans like enterolactone have explored the involvement of mitochondrial-mediated, caspase-dependent pathways and the modulation of proteins like Bax and Bcl-2, specific detailed mechanisms for this compound across all cancer types are still being investigated doi.orgiiarjournals.orgaacrjournals.org.

Inhibition of Cell Proliferation

In addition to inducing apoptosis, this compound also inhibits the proliferation of cancer cells medchemexpress.comuni-rostock.denih.govresearchgate.net. Studies using various cancer cell lines, such as CRC cells and breast carcinoma cell lines (MCF7 and BT20), have shown that this compound treatment leads to a decrease in cell numbers in a dose- and time-dependent manner medchemexpress.comresearchgate.netdoi.orguni-rostock.de. This compound has been found to be more biologically active in inhibiting cell growth in breast carcinoma cells compared to its precursor plant lignans like secoisolariciresinol (B192356) and matairesinol (B191791) uni-rostock.denih.govresearchgate.netuni-rostock.de. The inhibition of cell proliferation by this compound may be linked to its influence on cell cycle progression and related proteins doi.org. For example, studies have shown that this compound treatment can lead to a decrease in the levels of proteins like cyclin A, which are essential for cell cycle transition doi.org.

Below is a table summarizing some research findings on this compound's effects on cell proliferation and apoptosis:

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on Proliferation | Observed Effect on Apoptosis | Source |

| CT26 (Colorectal) | 0-100 µM | 24-72 hours | Decreased (time-dependent) | Up to 40% apoptosis rate | medchemexpress.comresearchgate.net |

| HT-29 (Colorectal) | 0-100 µM | 24-72 hours | Decreased (time-dependent) | Not specified in snippet | researchgate.net |

| SW480 (Colorectal) | 0-40 µmol/L | 72 hours | Dose- and time-dependent decrease in cell numbers | Increased percentage of apoptotic cells in floating cells | doi.org |

| MCF7 (Breast) | 1 x 10-3 mol/l | Not specified | ~98% inhibition | Not specified in snippet | uni-rostock.deuni-rostock.de |

| BT20 (Breast) | 1 x 10-3 mol/l | Not specified | Inhibition (less expressed than in MCF7) | Not specified in snippet | uni-rostock.deuni-rostock.de |

| ES-2 (Ovarian) | High concentration (10-3 mol/L) | Not specified | Inhibited proliferation | Not specified in snippet | nih.gov |

Inhibition of Angiogenesis (e.g., via VEGF modulation)

This compound has also demonstrated anti-angiogenic potential, which is crucial for inhibiting tumor growth and metastasis aacrjournals.orgnih.gov. Angiogenesis is the formation of new blood vessels, a process essential for supplying nutrients and oxygen to growing tumors nih.govaacrjournals.orgnih.gov. This compound can counteract angiogenesis induced by factors like estradiol aacrjournals.orgnih.gov. Research indicates that this compound can decrease the secretion of vascular endothelial growth factor (VEGF) from cancer cells aacrjournals.orgnih.gov. VEGF is a key signaling protein that promotes the formation of new blood vessels nih.govaacrjournals.orgnih.govnih.gov. By reducing VEGF secretion, this compound can hinder the development of the blood supply that tumors need to grow and spread aacrjournals.orgnih.gov. Additionally, this compound has been shown to decrease the expression of VEGF receptor-2 (VEGFR-2) on endothelial cells, further inhibiting the pro-angiogenic effects of VEGF aacrjournals.orgnih.gov.

Modulation of Tumor Growth and Metastasis

This compound, along with enterolactone, has been investigated for its potential anti-cancer effects, including the modulation of tumor growth and metastasis nih.govresearchgate.netnih.govhealthprevent.net. Studies have indicated that enterolignans can reduce the risk of hormone-dependent cancers, such as breast, uterine, and prostate cancers nih.govresearchgate.net. While the precise mechanisms are still being elucidated, proposed actions include antioxidant and hormone receptor modulating effects nih.govresearchgate.net.

Research on breast cancer cell lines, such as MCF-7 and MDA-MB-231, has demonstrated the anti-metastatic activity of enterolactone, potentially through the inhibition of cell adhesion, invasion, and motility by down-regulating the expression of matrix metalloproteinases (MMP)-2, MMP-9, and MMP-14 genes nih.gov. This compound has also shown an apoptotic effect in colorectal cancer (CRC) cells and can suppress their migration in a concentration-dependent manner medchemexpress.com.

Enzyme Modulation

This compound and other enterolignans can influence the activity of various enzymes, contributing to their biological effects researchgate.netwur.nlresearchgate.netcambridge.org.

Inhibition of Tyrosine Kinases

Enterolignans have been identified as potential inhibitors of tyrosine kinases healthprevent.net. This inhibition is considered particularly important in cellular processes related to cancer helsinki.fi. Studies have shown that compounds structurally similar to enterolactone can inhibit the tyrosine kinase IGF-1R in various cancer cell lines nih.gov. While research often focuses on enterolactone, the structural similarity suggests potential effects for this compound as well.

Topoisomerase Activity Modulation

Enterolignans, including this compound, have been reported to exhibit activity related to topoisomerase enzymes nih.govresearchgate.netcambridge.orghealthprevent.net. Topoisomerases are crucial for DNA replication and transcription, and their modulation can impact cell proliferation researchgate.net. Some studies suggest that the antiestrogenic effects observed at higher doses of phytoestrogens might be linked to topoisomerase activity nih.govresearchgate.net.

Effects on Enzymes Involved in Sex Hormone Metabolism (e.g., 5α-reductase, 17β-hydroxysteroid dehydrogenase)

Enterolignans are known to inhibit enzymes involved in the metabolism of sex hormones, including 5α-reductase and 17β-hydroxysteroid dehydrogenase (17β-HSD) researchgate.netwur.nl. These enzymes play a critical role in regulating the levels of active estrogens and androgens oncotarget.comuniprot.orguniprot.org. By influencing these enzymes, this compound can modulate the biological potency of steroid hormones hormonebalance.org.

17β-HSD enzymes, in particular, catalyze the interconversion of less active keto-forms of steroids and more active hydroxy-forms . Inhibition of specific 17β-HSD types by phytoestrogens, including lignans, has been observed in various studies .

Induction of Phase II Enzymes (e.g., NADPH:quinone reductase)

Enterolignans are capable of inducing phase II enzymes, such as NADPH:quinone reductase (NQO1), also known as QR researchgate.netwur.nlnih.gov. The induction of these detoxifying enzymes is considered a potential mechanism of dietary anticarcinogenesis nih.govub.edu. Studies have demonstrated that dietary lignans can activate NQO1 induction in colon cancer cells by promoting NQO1 mRNA expression nih.govub.edu.

A study examining the effect of various phytoestrogens on NQO1 activity in Colo205 cells showed that enterolactone significantly induced QR activity in a concentration-dependent manner nih.gov. While the data presented in this specific study focuses on enterolactone and other phytoestrogens, the classification of this compound as an enterolignan and its shared metabolic pathway suggest a potential for similar effects researchgate.netwur.nl.

The concentrations required to double the specific activity of QR for enterolactone and genistein were approximately 0.04 µM and 0.14 µM, respectively nih.gov.

Gene Expression Regulation

This compound and other enterolignans can modulate gene expression, contributing to their diverse biological activities researchgate.netnih.govmdpi.complos.org. Their structural similarity to estrogens allows them to interact with estrogen receptors (ERs), influencing the transcription of target genes nih.govresearchgate.netresearchgate.netnih.govresearchgate.net.

Studies using gene expression profiling have shown that enterolignans can induce transcriptional activation of ERα and ERβ, although they may exhibit distinct properties in this regard researchgate.net. Enterolignans have also been shown to modulate ERα mRNA and protein content researchgate.net.

Beyond ER-mediated effects, enterolignans can influence gene expression through ER-independent pathways, including the modulation of transcription factors like NF-κB researchgate.netcambridge.org. Research on prostate cancer cells has indicated that enterolactone can alter the expression of DNA licensing genes (e.g., GMNN, CDT1, MCM2, and MCM7) and reduce the expression of the miR-106b cluster, which are associated with cell cycle control and proliferation mdpi.com.

Data from gene expression profiling studies comparing enterolignans and their precursors have shown moderate to high correlations with the gene expression profile of 17β-estradiol in breast cancer cells, indicating estrogen-like activity plos.org.

Effects on Osteoblastic Gene Transcription (e.g., ALP, Osteonectin, Osteopontin, Osteocalcin)

This compound has been investigated for its effects on osteoblastic differentiation and the transcription of genes crucial for bone formation, such as alkaline phosphatase (ALP), Osteonectin, Osteopontin, and Osteocalcin (B1147995). researchgate.netnih.govtorvergata.it Research using human osteoblast-like cell lines (e.g., MG-63 cells) indicates that this compound can influence the transcriptional levels of these genes. researchgate.netnih.gov

Studies suggest that this compound may exhibit biphasic effects on osteoblastic activity, showing induction at lower concentrations and potentially inhibition at higher concentrations. researchgate.netnih.govtorvergata.it Specifically, this compound has been shown to increase the transcriptional levels of ALP, Osteopontin, and Osteocalcin in a dose-dependent manner. researchgate.netnih.gov The effects on Osteonectin transcriptional levels have also been noted, with some studies indicating induction at low doses and inhibition at high doses. researchgate.nettorvergata.it These effects on osteoblastic gene transcription may be related to the estrogenic and antiestrogenic characteristics of phytoestrogens like this compound and their involvement in multiple signaling pathways. researchgate.net

Data from research on osteoblast-like cells has provided insights into these effects:

| Gene | Effect of this compound (Low Dose) | Effect of this compound (High Dose) |

| ALP | Induction | Inhibition |

| Osteonectin | Induction | Inhibition |

| Osteopontin | Increased Transcription | Increased Transcription |

| Osteocalcin | Increased Transcription | Increased Transcription |

| Collagen I | Induction | Inhibition |

Note: Based on findings in MG-63 osteoblast-like cells. researchgate.netnih.govtorvergata.it

Transcription factors such as RUNX2, Osterix, AP-1, and NF-κB are known to regulate genes involved in osteoblast differentiation and function, including ALP, Osteocalcin, and Collagen I, which have AP-1 sites in their promoters. ingentaconnect.com While the direct interaction of this compound with these specific transcription factors in modulating osteoblastic genes is an area of ongoing research, its influence on ALP, Osteonectin, Osteopontin, and Osteocalcin transcription highlights its potential impact on bone metabolism. researchgate.netnih.govtorvergata.it

Cellular Migration Modulation

This compound has been observed to influence cellular migration in various cell types, including cancer cells. researchgate.netresearchgate.netnih.govhealthprevent.net This modulation of cellular migration is a key aspect of its biological activity. researchgate.netresearchgate.net

Studies have investigated the effects of this compound on the migratory properties of cells, utilizing techniques such as wound-healing assays and invasion assays. researchgate.netnih.govhealthprevent.net These studies have demonstrated that this compound can inhibit the migratory and invasive capabilities of certain cell lines. researchgate.netnih.govhealthprevent.net

Influence on Matrix Metalloproteases (MMP-2 and MMP-9)

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that play a significant role in the degradation and remodeling of the extracellular matrix (ECM). researchgate.netmdpi.combiovendor.com ECM remodeling is a crucial process involved in various physiological and pathological events, including cellular migration, invasion, and metastasis. mdpi.combiovendor.com

Research indicates that this compound can modulate the activity of secreted MMPs, specifically MMP-2 (gelatinase-A) and MMP-9 (gelatinase-B). researchgate.netnih.govdiva-portal.orgdiva-portal.org These gelatinases are known to degrade components of the basement membrane, such as type IV collagen. mdpi.combiovendor.com Studies examining the effects of this compound on cellular migration have also investigated its influence on MMP-2 and MMP-9 activity. researchgate.netnih.gov The modulation of these MMPs by this compound may contribute to its observed effects on cellular migration and invasion. researchgate.netresearchgate.netnih.govhealthprevent.net

The precise mechanisms by which this compound influences MMP-2 and MMP-9 activity are a subject of ongoing research, but its ability to impact these enzymes suggests a potential role in processes involving ECM dynamics. researchgate.netnih.govmdpi.combiovendor.com

Academic Research on Health Implications of Enterodiol

Cancer Research

Research into enterodiol's role in cancer has investigated its potential influence on the development and progression of several cancer types, particularly those considered hormone-associated. Studies have explored its mechanisms of action, including interactions with estrogen receptors and effects on cell proliferation and apoptosis. mdpi.comnih.govnih.gov

Breast Cancer Studies

Studies on this compound and breast cancer have yielded varying results. This compound, as a phytoestrogen, can interact with estrogen receptors (ERalpha and ERbeta), potentially influencing breast cancer risk and progression. oregonstate.edunih.gov Research indicates that this compound can induce ERalpha transcriptional activation. nih.gov Some studies suggest an inverse association between higher levels of enterolignans, including this compound, and breast cancer risk. nih.govresearchgate.net For instance, a population-based case-control study found that high urinary excretion of this compound and enterolactone (B190478) was significantly associated with reduced odds of breast cancer. researchgate.net However, other studies and meta-analyses have not found a consistent association between circulating enterolactone levels (often measured as a marker of lignan (B3055560) intake and metabolism) and breast cancer risk. oregonstate.edufrontiersin.org The differing effects of this compound and enterolactone on breast cancer cells have also been noted. nih.govnih.gov

Research findings related to this compound and Breast Cancer:

| Study Type | Biomarker Measured | Key Finding | Citation |

| Population-based Case-Control | Urinary this compound & Enterolactone | High excretion significantly associated with reduced odds of breast cancer. | researchgate.net |

| In vitro (MCF-7 cells) | This compound | Induces ERalpha transcriptional activation. Modulates ERalpha mRNA and protein content and cell proliferation. | nih.gov |

Prostate Cancer Studies

Investigations into this compound and prostate cancer have explored its potential to inhibit the growth of prostate cancer cells. In vitro studies have shown that this compound can suppress the growth of certain human prostate cancer cell lines, such as PC-3 and LNCaP cells. nih.gov While enterolactone has been found to be a more potent growth inhibitor in some studies, this compound also demonstrated inhibitory effects. nih.gov Research suggests that enterolignans, including this compound, may exert chemoprotective effects by hindering cell proliferation and potentially reducing tumor angiogenesis. nih.govresearchgate.net However, studies examining the association between physiological levels of enterolignans and prostate cancer risk have shown conflicting results. nih.govaacrjournals.org

Research findings related to this compound and Prostate Cancer:

| Study Type | Cell Lines Tested | This compound Effect on Cell Growth | Citation |

| In vitro | PC-3, DU-145, LNCaP | Inhibited growth in PC-3 and LNCaP cells. nih.gov | nih.gov |

| Observational | Men with prostate cancer | Urinary this compound inversely correlated with tumor tissue Ki-67 (cell proliferation marker), though not always statistically significant. researchgate.netnaturalmedicinejournal.com | researchgate.netnaturalmedicinejournal.com |

Colorectal Cancer Studies

This compound has been investigated for its potential anti-cancer effects in colorectal cancer. Studies have shown that this compound can inhibit the growth of human colonic cancer cells in vitro. nih.govdoi.org This inhibition appears to be dose- and time-dependent and may involve the induction of cell cycle arrest at the S-phase and the promotion of apoptosis. nih.govdoi.orgnih.gov this compound treatment has been shown to decrease cyclin A protein levels, which are required for S/G2 transition, and increase the percentage of apoptotic cells. nih.govdoi.org Furthermore, this compound has been found to inhibit the growth of colorectal cancer cells by controlling the MAPK signaling pathway, which is involved in proliferation and apoptosis. nih.govresearchgate.net Epidemiological studies have also explored the relationship between this compound levels and the risk of colorectal adenomas, considered precursors to colorectal cancer. A case-control study observed a substantial reduction in colorectal adenoma risk among subjects with high plasma concentrations of this compound. aacrjournals.org

Research findings related to this compound and Colorectal Cancer:

| Study Type | Cell Lines Tested | Key Findings | Citation |

| In vitro | SW480 | Dose- and time-dependent decrease in cell numbers; induced S-phase cell cycle arrest; decreased cyclin A levels; increased apoptosis. nih.govdoi.org | nih.govdoi.org |

| In vitro | CRC cells (CT26) | Inhibited growth by controlling MAPK signaling pathway; induced apoptosis (up to 40% in CT26 cells); suppressed migration. nih.govresearchgate.net | nih.govresearchgate.net |

| Case-Control (Dutch study) | Human | High plasma this compound concentrations associated with a reduction in colorectal adenoma risk (OR = 0.53 in highest quartile). aacrjournals.org | aacrjournals.org |

Ovarian Cancer Studies

Research on this compound's effects on ovarian cancer is less extensive compared to other cancer types, but some studies have explored its potential inhibitory effects. In vitro and in vivo investigations have suggested that this compound may have inhibitory effects on ovarian cancer. nih.govresearchgate.netnih.gov Studies using ovarian cancer cell lines have indicated that high doses of this compound can inhibit malignant properties, including proliferation, invasion, and metastasis. nih.govresearchgate.netnih.gov Animal experiments have also shown that this compound can suppress tumor growth. nih.govresearchgate.netnih.gov However, some research suggests that enterolactone may exhibit stronger anticancer capabilities and potentially fewer side effects than this compound in ovarian cancer models. nih.govresearchgate.netnih.gov

Research findings related to this compound and Ovarian Cancer:

| Study Type | Model System | Key Findings | Citation |

| In vitro | ES-2 cell line | High doses inhibited proliferation, invasion, and metastasis. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| In vivo (nude mice) | Xenografts | Suppressed tumor growth. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

Research in Other Hormone-Associated Cancers

Beyond breast, prostate, and ovarian cancers, research has also touched upon the potential role of this compound in other hormone-associated cancers. While the evidence is not as extensive, the weak estrogenic activity of this compound and its interaction with estrogen receptors suggest a potential influence on cancers sensitive to hormonal regulation. oregonstate.edumdpi.com Some studies broadly categorize enterolignans, including this compound, as potentially affecting hormone-dependent cancers. nih.gov However, specific detailed research focusing solely on this compound's impact on other individual hormone-associated cancers (like uterine cancer) is less prominent in the provided search results. One study noted that higher concentrations of this compound were positively associated with female hormone-related cancers, which appeared more pronounced in breast cancer. cambridge.orgcambridge.org

Cardiovascular Health Investigations

This compound and other enterolignans have been investigated for their potential benefits on cardiovascular health. Research suggests that dietary lignans (B1203133), metabolized into this compound and enterolactone, may contribute to reducing cardiovascular risk. oregonstate.edutandfonline.comobservatoireprevention.orgjacc.org Proposed mechanisms include promoting endothelial function, improving lipid profiles, and reducing inflammation. oregonstate.edutandfonline.com Some epidemiological studies have indicated an association between higher intake of lignans or increased levels of enterolignans and a reduced risk of cardiovascular events or mortality. oregonstate.eduobservatoireprevention.orgjacc.org For example, a prospective study in Finnish men found that higher serum enterolactone concentrations were associated with a lower risk of acute coronary events and cardiovascular disease-related mortality. oregonstate.edu While much of the cardiovascular research focuses on enterolactone, this compound is also a key metabolite of dietary lignans linked to these potential benefits. oregonstate.edutandfonline.com

Research findings related to this compound and Cardiovascular Health:

| Study Type | Population | Biomarker Measured | Key Findings | Citation |

| Prospective Cohort | Finnish men | Serum Enterolactone | Higher concentrations associated with lower risk of acute coronary events and cardiovascular disease-related mortality. oregonstate.edu | oregonstate.edu |

| Observational | Adults (NHANES study) | Urinary this compound & Enterolactone | High urinary this compound concentrations were not associated with obesity or cardiometabolic risk factors in one study subset. encyclopedia.pub | encyclopedia.pub |

| Prospective Cohort | Spanish adults (PREDIMED) | Dietary Lignan Intake | Highest quintile of dietary lignan intake associated with a 49% lower risk of incident cardiovascular disease compared to the lowest quintile. oregonstate.edu | oregonstate.edu |

Impact on Lipid Metabolism (e.g., LDL, HDL, Triglycerides)

Studies have investigated the relationship between this compound and lipid profiles. Research indicates that enterolignan concentrations, including this compound, are associated with favorable lipid profiles. A cross-sectional analysis of data from the NHANES study involving 1492 U.S. adults found that higher urinary concentrations of enterolignans were associated with lower serum triglyceride concentrations and higher HDL cholesterol concentrations. nih.gov. Modest or no associations were observed between enterolignan concentrations and serum LDL cholesterol or total cholesterol in this study. nih.gov.

Another study examining the interactive associations of diet quality and microbial lignan metabolites with cardiometabolic health markers also reported statistically significant associations between this compound and triglycerides, LDL cholesterol, and HDL cholesterol. nih.govmdpi.com. Specifically, a positive association was found between this compound and triglycerides in both males and females. mdpi.com. HDL cholesterol showed a statistically significant positive association in both sexes. mdpi.com. LDL cholesterol was primarily associated with diet quality in relation to both enterolactone and this compound levels. mdpi.com.

An earlier study using a HepG2 cell model demonstrated that this compound had little influence on LDL uptake into macrophages but significantly reduced macrophage Lp(a) uptake, with this compound being more effective than enterolactone in inhibiting LDL oxidation. scite.ai.

Data on the association between urinary enterolignan concentrations and serum lipids in U.S. adults:

| Lipid Parameter | Association with Higher Enterolignans (including this compound) | Statistical Significance (P value) | Source |

| Serum Triglycerides | Lower concentration | < 0.05 | nih.gov |

| Serum HDL Cholesterol | Higher concentration | < 0.05 | nih.gov |

| Serum LDL Cholesterol | Modest or no association | Not specified (modest/no) | nih.gov |

| Total Cholesterol | Modest or no association | Not specified (modest/no) | nih.gov |

Data on the association between this compound and blood lipids:

| Lipid Parameter | Association with this compound | Statistical Significance (P value) | Source |

| Triglycerides | Positive association | ≤ 0.001 (males and females) | mdpi.com |

| LDL Cholesterol | Association displayed | ≤ 0.04 | mdpi.com |

| HDL Cholesterol | Positive association | < 0.001 | mdpi.com |

Association with Risk Factors for Acute Coronary Events

Enterolignans, including this compound and enterolactone, have been investigated for their association with the risk of acute coronary events. Higher serum enterolactone concentrations have been associated with a lower risk of acute coronary events in some prospective studies. aacrjournals.orgoregonstate.edu. However, findings regarding this compound specifically and its direct association with acute coronary events are less consistent. A nested case-control study did not find an association between plasma concentrations of enterolactone or this compound and nonfatal myocardial infarction in a younger population. oregonstate.edu. A meta-analysis of three studies also found no association between blood enterolactone concentration and non-fatal myocardial infarction. oregonstate.edu.

While enterolactone has shown more consistent inverse associations with cardiovascular outcomes in some studies, urinary this compound concentration was not related to any mortality endpoints, including cardiovascular-related mortality, in a national cross-sectional survey of U.S. adults. oregonstate.eduiu.edu. However, total enterolignan excretion was inversely associated with cardiovascular mortality. iu.edu.

Bone Health Research

Research suggests that this compound may play a role in bone health, potentially due to its structural similarities with estrogen and its weak estrogenic activity oregonstate.edufrontiersin.org.

Effects on Osteoblastic Differentiation and Function

Studies on the effects of this compound on osteoblastic differentiation and function have yielded interesting results. In vitro studies using human osteoblast-like cell lines (e.g., MG-63 cells) have shown that this compound can influence osteoblastic differentiation. This compound, similar to enterolactone, has demonstrated biphasic effects on cell viability, alkaline phosphatase (ALP) activity, and the transcriptional levels of osteonectin and collagen I. researchgate.netresearchgate.net. Low doses of this compound have been shown to induce these markers of osteoblastic differentiation, while higher doses may exhibit inhibitory effects. researchgate.netresearchgate.net. This compound has also been reported to increase transcriptional levels of ALP, osteopontin, and osteocalcin (B1147995) in a dose-dependent manner. researchgate.net. These findings suggest that this compound can enhance osteoblast differentiation. springermedizin.denih.gov.

Associations with Bone Mineral Density

The association between this compound and bone mineral density (BMD) has been explored in some studies, particularly in the context of postmenopausal women who experience decreased estrogen levels and increased risk of osteoporosis. Some studies using urinary enterolactone excretion as a marker of dietary lignan intake have shown a positive association with BMD of the lumbar spine and hip in postmenopausal women. oregonstate.edu. However, another study in postmenopausal women found that higher levels of urinary enterolactone were associated with higher rates of bone loss. oregonstate.edu.

While research often focuses on enterolactone as a marker, studies investigating the effects of flaxseed extract, which contains lignan precursors metabolized to this compound and enterolactone, have shown positive effects on bone density in animal models. nih.gov. For instance, a study in Wistar rats found that flaxseed extract was effective in increasing maxillary and mandibular bone density. nih.gov. In ovariectomized mice, a model for postmenopausal osteoporosis, this compound showed strong correlations with BMD. springermedizin.denih.gov.

Data on the correlation between fecal this compound and BMD in ovariectomized mice:

| Metabolite | Correlation with BMD | Statistical Significance (P value) | Source |

| This compound | +0.83 | < 0.01 | springermedizin.denih.gov |

Metabolic Health Research

This compound's potential role in metabolic health, particularly concerning type 2 diabetes mellitus risk and glucose homeostasis, has also been a subject of research.

Studies on Type 2 Diabetes Mellitus Risk and Glucose Homeostasis

Studies suggest that lignans, including their metabolites this compound and enterolactone, may influence glucose metabolism. Some research indicates that lignans could improve glucose metabolism potentially by promoting glucose uptake or reducing insulin (B600854) resistance. ifm.org.

A prospective study using objectively measured phytoestrogen biomarkers found an inverse association between urinary this compound concentrations and the risk of type 2 diabetes. wjgnet.com. In this study, higher urinary concentrations of this compound were associated with a lower risk of type 2 diabetes. wjgnet.com.